1-(Pyrimidin-5-yl)piperidin-4-one is a heterocyclic organic compound characterized by the presence of a piperidine ring substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a precursor in the synthesis of various bioactive molecules. It belongs to the broader class of piperidine derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects .
The compound can be classified under several categories based on its structural characteristics:
This classification highlights its structural complexity and potential interactions in biological systems, making it a valuable target for drug development .
The synthesis of 1-(Pyrimidin-5-yl)piperidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with piperidine under specific conditions to yield the desired product.
This synthetic route emphasizes the importance of optimizing reaction conditions to maximize yield and minimize by-products.
The molecular structure of 1-(Pyrimidin-5-yl)piperidin-4-one can be described as follows:
The compound's structure can be represented using various chemical notation systems such as SMILES or InChI, which convey information about the arrangement of atoms and bonds within the molecule .
1-(Pyrimidin-5-yl)piperidin-4-one is involved in several chemical reactions that are crucial for its functionality in biological systems.
The mechanism of action for 1-(Pyrimidin-5-yl)piperidin-4-one involves its interaction with biological targets at the molecular level.
Understanding the physical and chemical properties of 1-(Pyrimidin-5-yl)piperidin-4-one is essential for predicting its behavior in biological systems.
Relevant data suggest that these properties contribute to its bioavailability and therapeutic efficacy .
1-(Pyrimidin-5-yl)piperidin-4-one has a range of applications across various scientific fields:
These applications underscore the significance of this compound in advancing scientific knowledge and therapeutic strategies .
1-(Pyrimidin-5-yl)piperidin-4-one represents a strategically significant heterocyclic hybrid scaffold in contemporary medicinal chemistry. This compound (PubChem CID: 119054417) features a piperidin-4-one ring connected via a nitrogen atom at position 1 to the C5 position of a pyrimidine heterocycle [2]. The molecular formula is C₉H₁₁N₃O, with a molar mass of 177.21 g/mol. Its structural significance stems from the synergistic combination of two privileged pharmacophores: the piperidine moiety provides conformational flexibility and basic nitrogen for salt formation, while the electron-deficient pyrimidine ring offers hydrogen-bonding capability and π-stacking potential [4] [6]. This dual-character architecture enables versatile interactions with biological targets, positioning it as a critical intermediate in drug discovery pipelines targeting metabolic disorders, oncology, and infectious diseases [3] [5]. The ketone functionality at position 4 of the piperidine ring serves as a synthetic handle for further derivatization into amine, imine, or heterocyclic functionalities, significantly expanding molecular diversity from a single precursor [5] [6].
Table 1: Key Structural Characteristics of 1-(Pyrimidin-5-yl)piperidin-4-one
Structural Feature | Chemical Significance | Role in Drug Design |
---|---|---|
Piperidin-4-one core | Conformationally constrained aliphatic ring | Provides vectorial control for substituent positioning |
C4 carbonyl | Electrophilic center | Enables reductive amination, condensation, and nucleophilic addition |
Pyrimidin-5-yl group | Electron-deficient aromatic system | Facilitates π-π stacking and hydrogen bond acceptance |
Tertiary amine linkage | Spacer between ring systems | Controls distance between pharmacophoric elements |
Pyrimidine N-atoms | Hydrogen bond acceptors | Enhances target binding affinity and solubility |
Piperidine-pyrimidine hybrids occupy distinct structural categories based on connection topology and ring oxidation states. The 1-(pyrimidin-5-yl)piperidin-4-one scaffold belongs specifically to the Class 3 ketone-based hybrids characterized by a carbonyl group at position 4 of the piperidine ring, as opposed to the fully saturated piperidine (Class 1) or hydroxypiperidine variants (Class 2) exemplified by CID 83482236 [1]. This classification significantly influences molecular properties and biological interactions:
Table 2: Representative Piperidine-Pyrimidine Hybrid Drugs
Drug Name | Hybrid Class | Therapeutic Indication | Key Structural Features |
---|---|---|---|
Minoxidil | Pyrimidine-piperidine derivative | Hypertension, Alopecia | 2,4-Diamino-6-piperidinylpyrimidine-3-oxide |
Rosuvastatin | Dihydropyrimidine variant | Hypercholesterolemia | Pyrimidine-5-yl(methyl)aminobis(2-hydroxypropanoate) |
Alogliptin | Pyrimidinedione-piperidine | Type 2 diabetes | 2-(Piperidin-1-yl)-4-methylpyrimidine-dione |
Dinaciclib | Pyrazolopyrimidine-piperazine | Cancer (CDK inhibitor) | Pyrazolo[1,5-a]pyrimidine core with piperazine linker |
The therapeutic exploitation of pyrimidine-containing heterocycles has progressed through three distinct eras. The First Generation (1950s–1980s) featured nucleoside analogs like 5-fluorouracil and zidovudine, exploiting pyrimidine's role in nucleic acid biochemistry [4]. These compounds primarily targeted DNA/RNA synthesis but suffered from off-target effects due to ubiquitous nucleotide metabolism. The Second Generation (1990s–2010s) shifted toward pyrimidine as a phenyl bioisostere in non-nucleoside drugs, exemplified by minoxidil (vasodilator), rosuvastatin (cholesterol-lowering), and gefitinib (EGFR kinase inhibitor) [4]. This period recognized pyrimidine's advantages over phenyl rings: enhanced solubility (cLogP reduced by 0.5–1.5 units), improved hydrogen-bonding capacity (2–3 additional acceptor sites), and reduced oxidative metabolism [4] [6].
The current Third Generation (2010s–present) focuses on rationally designed pyrimidine hybrids with saturated nitrogen heterocycles. The integration of piperidin-4-one with pyrimidine specifically addresses limitations of earlier scaffolds:
1-(Pyrimidin-5-yl)piperidin-4-one serves as a versatile molecular template enabling three critical functions in pharmacophore development: vector versatility, bioisosteric mimicry, and conformational control. Its application in dipeptidyl peptidase-4 (DPP-4) inhibitor design exemplifies these roles. In the optimization of pyrazolo[1,5-a]pyrimidine-based DPP-4 inhibitors, the piperidin-4-one scaffold replaces (R)-piperidin-3-amine motifs while maintaining critical interactions with catalytic residues Glu205 and Glu206 through:
Beyond DPP-4 targeting, the scaffold functions as a privileged intermediate in kinase inhibitor discovery. The carbonyl enables efficient transformation into C4-aminopiperidines – key components in Bruton's tyrosine kinase (BTK) inhibitors like zanubrutinib analogs [6]. Computational studies reveal that 1-(pyrimidin-5-yl)piperidin-4-one derivatives occupy a unique physicochemical space (cLogP 1.2–2.8, TPSA 45–65 Ų, MW 250–400 Da) that aligns with Lipinski's and Veber's rules for >85% of analogs, significantly higher than non-ketone precursors (65–70%) [4] [5].
Table 3: Synthetic Applications of 1-(Pyrimidin-5-yl)piperidin-4-one
Transformation | Reagents/Conditions | Key Derivatives | Application in Drug Discovery |
---|---|---|---|
Reductive Amination | NaBH₃CN, RNH₂, MeOH/ AcOH | 4-Aminopiperidines | Kinase inhibitor core (e.g., BTK inhibitors) |
Grignard Addition | R-MgBr, THF, -78°C to rt | 4-Hydroxyalkylpiperidines | Antibacterial quinolone mimics |
Heterocyclization | NH₂NH₂, EtOH, reflux | Spiropyrazolines | Anticancer leads targeting topoisomerase |
Schiff Base Formation | ArCHO, p-TsOH, toluene | Iminopiperidines | Antiviral zinc-ejector compounds |
Knoevenagel Condensation | Malononitrile, piperidine | Exocyclic alkenes | DPP-8/9 selective inhibitors |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0